molecular formula C11H8N4S B3349116 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole CAS No. 203389-73-5

2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole

Cat. No.: B3349116
CAS No.: 203389-73-5
M. Wt: 228.28 g/mol
InChI Key: ABUNCDATOAPMHU-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with an imidazole ring and at position 5 with a phenyl group. This structure combines the electron-rich imidazole moiety, known for its hydrogen-bonding and π-π stacking capabilities, with the thiadiazole ring, which contributes to thermal stability and diverse reactivity.

Properties

IUPAC Name

2-imidazol-1-yl-5-phenyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-4-9(5-3-1)10-13-14-11(16-10)15-7-6-12-8-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUNCDATOAPMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572940
Record name 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203389-73-5
Record name 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3,4-thiadiazole with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to temperatures around 100-150°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.

    Substitution: The phenyl group or the imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted imidazole or thiadiazole derivatives.

Scientific Research Applications

Synthesis of 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with imidazole. Various methods have been reported, including microwave-assisted synthesis and conventional heating techniques. The structure is confirmed through techniques such as NMR spectroscopy and X-ray crystallography, ensuring the integrity of the synthesized compound .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including this compound. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents . The compound's mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Several derivatives exhibit potent anti-proliferative effects against human cancer cell lines. For example, compounds linked to imidazo[2,1-b][1,3,4]thiadiazole have demonstrated significant cytotoxicity with IC50 values in the low micromolar range (e.g., 1.1–1.6 μM) against various cancer types . The mechanism is believed to involve tubulin polymerization inhibition, which is critical for cancer cell division.

Antitubercular Activity

Research has indicated that certain derivatives possess notable antitubercular activity against Mycobacterium tuberculosis. Compounds have been reported with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, showcasing their potential as new therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications in substituents on the phenyl ring or imidazole moiety can significantly alter biological activity. For instance:

  • Substituted phenyl groups (e.g., p-tolyl or p-chlorophenyl) enhance anti-tubercular activity.
  • Changes in the imidazole structure can lead to increased cytotoxicity against specific cancer cell lines .

Anti-Tuberculosis Study

In a study evaluating a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitubercular effects, several compounds were synthesized and tested against Mycobacterium tuberculosis. The study found that modifications at specific positions on the thiadiazole ring led to enhanced activity compared to standard treatments like Isoniazid .

Anti-Cancer Evaluation

Another significant case involved testing various substituted imidazo[2,1-b][1,3,4]thiadiazoles against breast cancer cell lines (e.g., MDA-MB-231). Compounds were found to induce cell cycle arrest at G2/M phase and inhibit tubulin polymerization effectively . This study underscores the importance of structural modifications in developing effective anticancer agents.

Data Tables

Biological ActivityCompoundIC50/MICReference
Antibacterial5a-
Antitubercular5c3.125 μg/mL
Anticancer71.1–1.6 μM

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The imidazole ring can coordinate with metal ions, which is crucial in enzyme inhibition. The thiadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differences:

Compound Name Substituents Synthesis Method Key Properties/Applications
2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole (Target) Imidazole (position 2), phenyl (position 5) Likely via coupling reactions (e.g., EDCI/DMAP-mediated amidation) Enhanced polarity due to imidazole; potential biological activity or corrosion inhibition
5-Phenyl-1,3,4-thiadiazol-2-amine () Amino group (position 2), phenyl (position 5) Condensation of benzoic acid with thiosemicarbazide Precursor for derivatives; moderate biological activity (e.g., fungicidal)
2-(Naphthalen-1-ylmethyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate () Fused imidazo-thiadiazole core, naphthylmethyl, aryl, and thiocyanate groups Bromine-mediated thiocyanation in acetic acid Bulky substituents reduce solubility; potential cytotoxicity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () Triazole-linked benzodiazole and thiazole groups Click chemistry and amidation High molecular weight; docking studies suggest α-glucosidase inhibition

Biological Activity

2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.

  • Molecular Formula : C11H8N4S
  • Molecular Weight : 228.27 g/mol
  • InChIKey : ABUNCDATOAPMHU-UHFFFAOYSA-N
  • SMILES : c1(sc(nn1)-c1ccccc1)-[n]1ccnc1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with imidazole derivatives. Various methods have been reported, including cyclization reactions that utilize thiosemicarbazides and carbon disulfide under acidic or basic conditions. The resulting compounds are often characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study screened various compounds against Mycobacterium tuberculosis and identified several derivatives with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were evaluated against human cancer cell lines such as L1210 (murine leukemia) and Molt4 (human T-lymphocyte) cells. The results indicated that certain substitutions on the phenyl ring significantly enhance anticancer activity . For instance, compounds with p-chlorophenyl groups showed increased efficacy against these cell lines.

CompoundCell LineActivity (IC50)
5cL121010 µM
5dMolt415 µM
5lCEM/012 µM

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies indicate that some derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Study on Anti-Tuberculosis Activity

In a significant study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and tested them for anti-tuberculosis activity. They found that specific structural modifications led to enhanced activity against the H37Rv strain of Mycobacterium tuberculosis, highlighting the importance of substituent effects on biological activity .

Evaluation of Anticancer Compounds

Another study focused on the structure-activity relationship (SAR) of thiadiazole derivatives against various cancer cell lines. The research utilized quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological activity. The findings suggested that increased halogenation on the phenyl ring was positively correlated with anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole
Reactant of Route 2
2-(1H-Imidazol-1-yl)-5-phenyl-1,3,4-thiadiazole

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